molecular formula C11H9NO3S B3163518 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione CAS No. 88419-01-6

3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B3163518
CAS RN: 88419-01-6
M. Wt: 235.26 g/mol
InChI Key: QQNMJMDYFPPGTE-UHFFFAOYSA-N
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Description

The compound “3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione” is a chemical compound with a molecular weight of 284.18 . It is also known as 3-(2-OXO-2-PHENYLETHYL)THIAZOL-3-IUM BROMIDE .


Synthesis Analysis

A highly efficient three-component reaction has been developed for the synthesis of thiazolidinones involving the reaction of 2‐amino‐1‐phenylethanone hydrochloride with an aromatic aldehyde and mercaptoacetic acid .


Chemical Reactions Analysis

The compound is involved in a multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is part of a simple and efficient tandem Knoevenagel–Michael protocol .

Scientific Research Applications

Dual Inhibitor of Signaling Pathways

A derivative of thiazolidine-2,4-dione has been identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling cascades. This discovery suggests potential applications in developing new dual signaling pathway inhibitors and anticancer agents. The compound showed promising results in inhibiting cell proliferation and inducing early apoptosis in human leukemia cells (Li et al., 2010).

Antimicrobial Evaluation

Synthesis and antimicrobial evaluation of thiazolidine-2,4-dione derivatives have shown effectiveness against various bacterial and fungal species. These compounds present potential as novel antimicrobial agents, broadening the scope of applications in medicinal chemistry (Jat et al., 2006).

Synthesis and Characterization Studies

Research has focused on the synthesis and characterization of thiazolidine-2,4-dione derivatives. These studies provide insights into the structural aspects of these compounds, which are crucial for understanding their potential applications in various scientific fields, including pharmacology and materials science (Britsun et al., 2005).

Anticancer Agent Development

Thiazolidine-2,4-dione derivatives have been evaluated for their potential as anticancer agents. Specific derivatives demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential in anticancer drug development (Asati & Bharti, 2018).

Novel Synthesis Approaches

Recent studies have reported novel approaches to synthesize heteroaryl thiazolidine-2,4-diones. These methods could lead to the creation of new compounds with potential therapeutic applications, expanding the chemical diversity and applicability of thiazolidine-2,4-dione derivatives (Ibrahim et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, 2-(2-oxo-2-phenylethyl)isoindole-1,3-dione, indicates that it may cause an allergic skin reaction and is very toxic to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

3-phenacyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-9(8-4-2-1-3-5-8)6-12-10(14)7-16-11(12)15/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNMJMDYFPPGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349557
Record name 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88419-01-6
Record name 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

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